1-Allyl-3-methylimidazolium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-methylimidazolium hexafluorophosphate is an ionic liquid known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-Allyl-3-methylimidazolium hexafluorophosphate can be achieved through two primary methods:
Analyse Chemischer Reaktionen
1-Allyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific reagents and conditions may vary.
Substitution Reactions: It can undergo substitution reactions, where the allyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Allyl-3-methylimidazolium hexafluorophosphate involves its interaction with molecular targets through ionic and hydrogen bonding. The hexafluorophosphate anion plays a crucial role in stabilizing the ionic liquid structure, while the imidazolium cation interacts with various substrates, facilitating chemical reactions and processes .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3-methylimidazolium hexafluorophosphate can be compared with other similar compounds, such as:
1-Ethyl-3-methylimidazolium hexafluorophosphate: Similar in structure but with an ethyl group instead of an allyl group, leading to different physical and chemical properties.
1-Butyl-3-methylimidazolium hexafluorophosphate: Contains a butyl group, which affects its solubility and reactivity compared to the allyl derivative.
1-Hexyl-3-methylimidazolium hexafluorophosphate: The hexyl group provides different hydrophobicity and interaction characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Eigenschaften
Molekularformel |
C7H11F6N2P |
---|---|
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
1-methyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H11N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 |
InChI-Schlüssel |
JDMCWFDNVPYCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CN(C=C1)CC=C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.